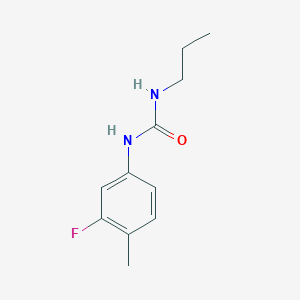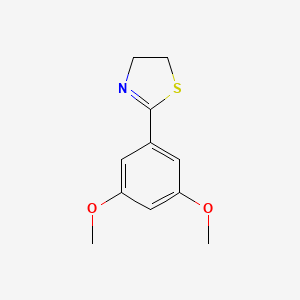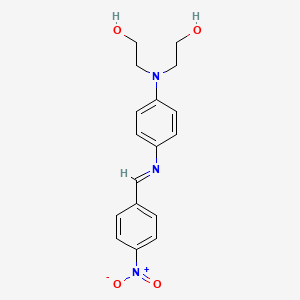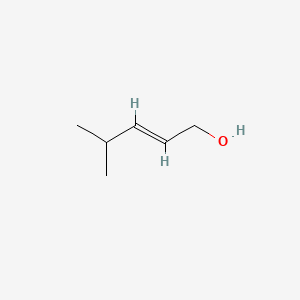
2-Penten-1-ol, 4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-Methyl-2-penten-1-ol is an organic compound with the molecular formula C6H12O It is an unsaturated alcohol with a double bond in the second position and a methyl group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Methyl-2-penten-1-ol can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated aldehyde. The reaction conditions typically involve the use of a base such as sodium hydroxide to catalyze the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-Methyl-2-penten-1-ol may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
(2E)-4-Methyl-2-penten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 4-methylpentan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Methyl-2-pentenal, 4-Methyl-2-pentenoic acid
Reduction: 4-Methylpentan-1-ol
Substitution: 4-Methyl-2-pentyl chloride, 4-Methyl-2-pentyl bromide
科学的研究の応用
(2E)-4-Methyl-2-penten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of (2E)-4-Methyl-2-penten-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes, leading to cell lysis. The compound’s unsaturated nature allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic pathways.
類似化合物との比較
Similar Compounds
4-Methyl-2-pentanol: A saturated alcohol with similar molecular structure but lacking the double bond.
4-Methyl-2-pentenoic acid: An unsaturated carboxylic acid derived from the oxidation of (2E)-4-Methyl-2-penten-1-ol.
4-Methyl-2-pentenal: An unsaturated aldehyde formed through partial oxidation of the compound.
Uniqueness
(2E)-4-Methyl-2-penten-1-ol is unique due to its combination of an unsaturated double bond and a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
5362-55-0 |
|---|---|
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC名 |
(E)-4-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3/b4-3+ |
InChIキー |
BRYMKDNCWBMHIF-ONEGZZNKSA-N |
異性体SMILES |
CC(C)/C=C/CO |
正規SMILES |
CC(C)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



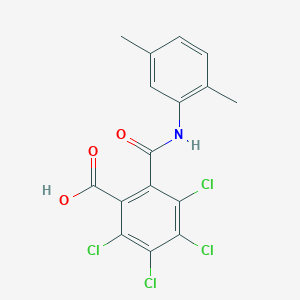
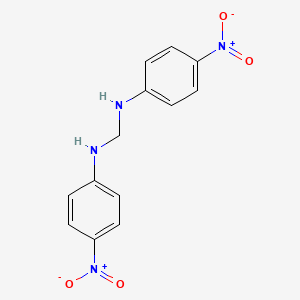
![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)
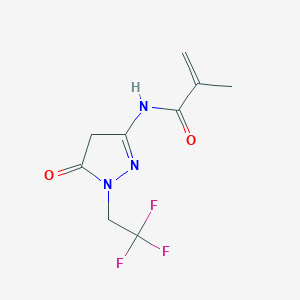
![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
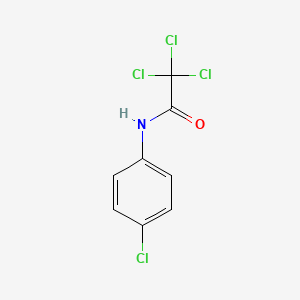
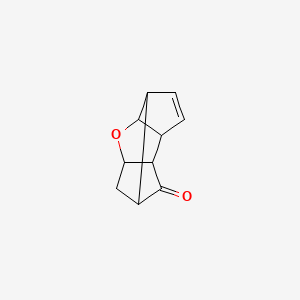
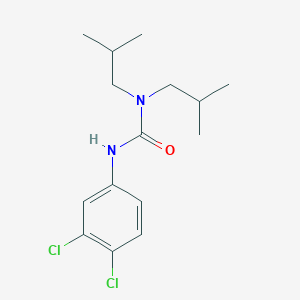

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
